molecular formula C16H9F2NO B1433613 4-(3,5-Difluorobenzoyl)quinoline CAS No. 1706462-95-4

4-(3,5-Difluorobenzoyl)quinoline

Cat. No. B1433613
M. Wt: 269.24 g/mol
InChI Key: ZDUXPMAWADEVBP-UHFFFAOYSA-N
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Description

“4-(3,5-Difluorobenzoyl)quinoline” is a chemical compound with the molecular formula C16H9F2NO . It is also known by other names such as "Methanone, (3,5-difluorophenyl)-4-quinolinyl-" . This compound is extensively used in scientific research due to its versatile properties.


Synthesis Analysis

The synthesis of “4-(3,5-Difluorobenzoyl)quinoline” and its derivatives often involves cycloaddition reactions or metal-catalyzed coupling processes . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported . A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Difluorobenzoyl)quinoline” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS and XRD . The UV-Vis absorption and fluorescence spectra can also provide valuable information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Difluorobenzoyl)quinoline” include its molecular formula (C16H9F2NO), molecular weight (269.25), and its structure . More specific properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

While specific safety and hazard information for “4-(3,5-Difluorobenzoyl)quinoline” was not found, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Quinoline-based compounds, including “4-(3,5-Difluorobenzoyl)quinoline”, have a special place in medicinal chemistry due to their potential for industrial and medicinal applications . Future research may focus on the synthesis and chemical transformation of 2-aminochalcones, which could lead to the construction of diverse structural analogues of both classes of alkaloids .

properties

IUPAC Name

(3,5-difluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-11-7-10(8-12(18)9-11)16(20)14-5-6-19-15-4-2-1-3-13(14)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUXPMAWADEVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorobenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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